molecular formula C13H19N3O3 B1392950 tert-Butyl 2-(1-amino-2-phenoxyethylidene)hydrazinecarboxylate CAS No. 1053655-67-6

tert-Butyl 2-(1-amino-2-phenoxyethylidene)hydrazinecarboxylate

Cat. No. B1392950
M. Wt: 265.31 g/mol
InChI Key: NZZIRKJHGWHHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of tert-Butyl 2-(1-amino-2-phenoxyethylidene)hydrazinecarboxylate is represented by the formula C13H19N3O3 .

Scientific Research Applications

    Organic Synthesis

    • Hydrazine derivatives are often used as building blocks in the synthesis of various organic compounds .
    • They are synthesized in the laboratory by heating substituted hydrazides or hydrazines with corresponding aldehydes or ketones in different organic solvents such as ethanol, methanol, butanol, tetrahydrofuran, etc .

    Pharmaceuticals

    • Hydrazine derivatives have wide applications in the pharmaceutical industry .
    • They are found to be useful synthons for various heterocyclic five, six or seven-membered rings with one or more heteroatoms that exhibit great biological and pharmacological applications .
    • Hydrazone chemicals, a type of hydrazine derivative, have a unique biologic action and excellent coordination ability, making them hot topics in pharmaceutical research .

    Agriculture

    • Hydrazine derivatives are used as chemical preservers for plants .
    • They are also used in the manufacture of biodegradable pesticides and herbicides .

    Polymers and Glues

    • Hydrazine derivatives have applications in the manufacturing of polymers and glues .

    Water Treatment

    • Hydrazine and its derivatives are used in water treatment processes .

    Propellants and Explosives

    • Traditionally, interest in the chemistry of hydrazine and its derivatives has been focused on the development of propellants and explosives .

    Actinoids Chemistry

    • The pronounced reducing properties of hydrazine are used to reduce actinoids (U, Np, Pu) and stabilize them in lower oxidation states .

    Synthesis of Molecules with Biological Activity

    • Hydrazine and its derivatives are used for the synthesis of various molecules with biological activity .
    • This includes the synthesis of hydrazides and their heterocyclic derivatives via moiety transformation .
    • These molecules have applications in microbiology, pain treatment, antioxidant therapy, and antimalarial tactics .

    Medicinal Chemistry

    • Hydrazones, a type of hydrazine derivative, have various synthetic routes and show antibacterial, antifungal, and antiviral potentials .
    • They are important intermediates for the synthesis of heterocyclic compounds .

    Rocket Propulsion

    • Hydrazine is used as a fuel in rocket propulsion .

    Manufacture of Foamed Plastics

    • Hydrazine is used in the manufacture of foamed plastics .

    Biodegradable Pesticides and Herbicides

    • Hydrazine is used in the manufacture of biodegradable pesticides and herbicides .

properties

IUPAC Name

tert-butyl N-[(Z)-(1-amino-2-phenoxyethylidene)amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-15-11(14)9-18-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZIRKJHGWHHKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=C(COC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C(/COC1=CC=CC=C1)\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(1-amino-2-phenoxyethylidene)hydrazinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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